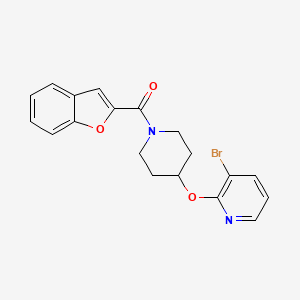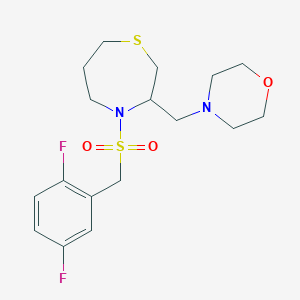
7-chloro-4-(3-phenylpropyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-4-(3-phenylpropyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as CPPDO, is a compound derived from the benzoxazepines family of compounds. It is a synthetic compound that has been studied in various scientific fields, including chemistry, biochemistry, and pharmacology. CPPDO has been found to have a wide range of applications, including in laboratory experiments, medical research, and drug development.
Wissenschaftliche Forschungsanwendungen
Dopaminergic Activity
7-Chloro-4-(3-phenylpropyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one and its derivatives have been studied for their dopaminergic activities. For instance, research has shown that certain benzazepines demonstrate agonist activity at central and peripheral dopamine receptors. These compounds, synthesized by cyclization of amino alcohols and further chemical modifications, exhibit dopaminergic effects observable in both in vivo (in anesthetized dogs) and in vitro (rat striatal adenylate cyclase stimulation) settings (Pfeiffer et al., 1982).
Neuroleptic Potential
Research on various 3-phenyl-2-piperazinyl-5H-1-benzazepines, including those with 7-chloro substituents, has indicated potential neuroleptic activity. These compounds, synthesized through specific chemical processes, were found to exhibit neuroleptic-like activity, particularly those with certain substituents on the 3-phenyl group. This suggests their potential use in the treatment of neurological disorders (Hino et al., 1988).
Spectroscopic and Quantum Chemical Studies
The molecular geometry and electronic properties of 7-chloro-1-methyl-5-phenyl-1,5-dihydro-benzo[1,4]diazepine-2,4-dione (a compound structurally similar to the subject chemical) have been studied using quantum chemical calculations. This research provides insights into vibrational frequencies, molecular orbital analyses, and potential sites for electrophilic and nucleophilic attacks, demonstrating the compound's utility in various chemical and pharmacological research contexts (Sylaja et al., 2016).
Antagonistic Effects on Dopamine Receptors
Further studies have explored the role of specific substituents in influencing the activity of benzazepines on dopamine receptors. For example, SCH 23390, a compound closely related to this compound, has been shown to act as an antagonist at D-1 dopamine receptors. This points to the importance of structural variations in determining the pharmacological properties of benzazepines (Itoh et al., 1984).
Eigenschaften
IUPAC Name |
7-chloro-4-(3-phenylpropyl)-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-16-8-9-17-15(11-16)12-20(18(21)13-22-17)10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11H,4,7,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGZDCRLHWOZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

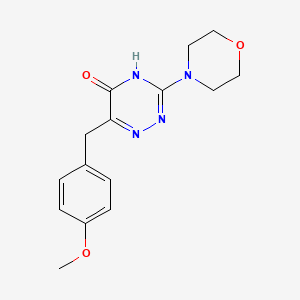
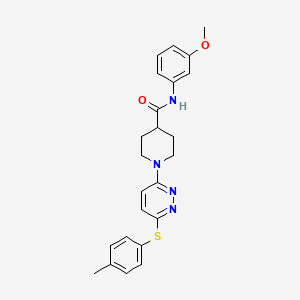
![1-Methyl-5-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B2860353.png)
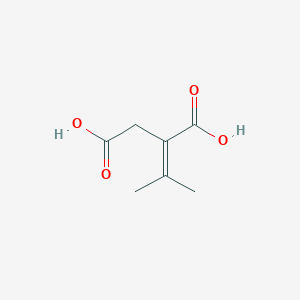
![N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide](/img/structure/B2860358.png)
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2860360.png)

![4-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2860363.png)
![(2,5-Dimethylfuran-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2860364.png)
![N-[2-[[phenylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2860365.png)
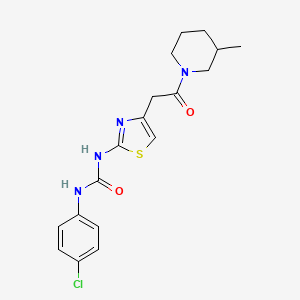
![3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2860367.png)
